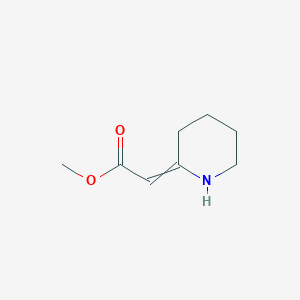

Methyl (piperidin-2-ylidene)acetate

Descripción

Propiedades

IUPAC Name |

methyl 2-piperidin-2-ylideneacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)6-7-4-2-3-5-9-7/h6,9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQWICMCUQFVFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1CCCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50741794 | |

| Record name | Methyl (piperidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113789-98-3 | |

| Record name | Methyl (piperidin-2-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50741794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Stability Profile and Degradation Kinetics of Methyl (piperidin-2-ylidene)acetate

Executive Summary & Structural Analysis[1][2]

Methyl (piperidin-2-ylidene)acetate is a cyclic

The "Push-Pull" Electronic Environment

The molecule features a nitrogen atom (donor) and an ester carbonyl (acceptor) separated by a double bond. This conjugation imparts significant partial double bond character to the C-N bond and reduces the nucleophilicity of the

-

Thermodynamic Stabilization: Unlike acyclic enamines, methyl (piperidin-2-ylidene)acetate benefits from an intramolecular hydrogen bond (chelate effect) between the enamine N-H (if secondary) or ring geometry and the ester carbonyl oxygen. This interaction stabilizes the Z-isomer, significantly retarding hydrolysis under neutral conditions.

-

Tautomeric Equilibrium: In solution, the compound exists in equilibrium with its imine tautomer, Methyl 2-(3,4,5,6-tetrahydropyridin-2-yl)acetate. Polar protic solvents favor the imine form, while non-polar solvents and the intramolecular H-bond stabilize the enamine form.

Structural Dynamics Diagram

The following diagram illustrates the tautomeric equilibrium and the resonance stabilization that defines the molecule's reactivity.

Figure 1: Tautomeric equilibrium and resonance stabilization mechanisms.

Degradation Pathways and Mechanisms[3][4][5]

Understanding the specific degradation routes is critical for accurate quantification and storage. The primary failure mode is hydrolysis , followed by oxidative cleavage .

Hydrolytic Degradation (Acid-Catalyzed)

The enamine double bond is proton-sensitive. Under acidic conditions (pH < 5), the

Mechanism:

-

C-Protonation: The

-carbon accepts a proton, generating a cyclic iminium ion. -

Hydration: Water attacks the electrophilic C2 position of the piperidine ring.

-

Elimination: The tetrahedral intermediate collapses, cleaving the C-C bond to release Methyl Acetate and generating Piperidin-2-one (Valerolactam).

Oxidative Degradation

Enamino esters are electron-rich alkenes. Exposure to atmospheric oxygen (especially under light) or radical initiators can lead to:

-

Oxidative Cleavage: Breaking the C=C bond to form the corresponding lactam and keto-ester fragments.

-

N-Oxidation: Formation of N-oxides, though this is less favored due to the conjugation withdrawing density from the nitrogen.

Degradation Pathway Diagram

Figure 2: Primary hydrolytic and oxidative degradation pathways.

Stability Profiling & Data Summary

The following data summarizes the stability profile based on general enamino ester characteristics and specific structural constraints of the piperidine ring.

| Parameter | Condition | Stability Rating | Half-Life Estimate (t½) | Notes |

| pH Sensitivity | Acidic (pH < 4) | Poor | < 1 Hour | Rapid protonation of |

| Neutral (pH 7) | Moderate | 24 - 48 Hours | Slow hydrolysis; equilibrium with imine form. | |

| Basic (pH > 9) | Moderate/Good | Days | Enamine is stable, but ester saponification may occur. | |

| Thermal | Solid State (25°C) | Good | > 6 Months | Stable if kept dry. |

| Solution (60°C) | Poor | < 4 Hours | Accelerates hydrolysis and polymerization. | |

| Oxidative | Air/Light Exposure | Fair | Weeks | Susceptible to photo-oxidation; store under inert gas. |

| Solvent | Protic (MeOH/H2O) | Low | Hours | Promotes tautomerization to unstable imine form. |

| Aprotic (DMSO/ACN) | High | Days | Stabilizes the enamine form. |

Analytical Protocols

To ensure data integrity during analysis, self-validating protocols must be used to prevent artifactual degradation during the assay itself.

HPLC Method (Stability Indicating)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.5). Note: Do not use acidic modifiers like TFA, as they induce on-column hydrolysis.

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (detects the conjugated enamine system; the lactam product absorbs at lower wavelengths, ~210 nm).

-

Sample Diluent: Acetonitrile (anhydrous). Do not dissolve in water/methanol for stock solutions.

Stress Testing Workflow

This protocol defines how to empirically determine the

-

Stock Prep: Dissolve 10 mg of Methyl (piperidin-2-ylidene)acetate in 10 mL anhydrous Acetonitrile (1 mg/mL).

-

Acid Stress: Aliquot 1 mL stock + 1 mL 0.1 N HCl. Incubate at RT. Inject at t=0, 30 min, 1 hr.

-

Oxidative Stress: Aliquot 1 mL stock + 10 µL 30%

. Incubate at RT. Inject at t=0, 2 hr, 4 hr. -

Data Analysis: Plot

vs. Time. The slope

Handling & Storage Recommendations

Based on the degradation mechanisms identified above, the following storage protocols are mandatory to maintain compound purity >98%.

-

Temperature: Store at -20°C . Thermal energy promotes E/Z isomerization and tautomerization.

-

Atmosphere: Store under Argon or Nitrogen . Oxygen exposure leads to slow oxidative cleavage of the double bond.

-

Moisture Control: Strictly anhydrous . Hydrolysis is the primary degradation vector. Store in a desiccator or sealed vial with desiccant packets.

-

Solvent Choice: For reactions, use aprotic solvents (DCM, THF, Toluene). Avoid alcohols or water unless the reaction specifically consumes the imine tautomer immediately.

References

-

Cossy, J., & Bouzide, A. (1999). "Oxidation of cyclic enamines by manganese acetate and copper acetate." Tetrahedron, 55(21), 6483-6496.[1] Link

-

Brandt, C. A., et al. (2004).[2] "Synthesis of β-enamino esters by amination." Synthesis, 2004(10), 1557-1558. Link

-

Liu, Y., et al. (2022). "Bond Energies of Enamines and Stability Analysis." ACS Omega, 7(7), 6089–6098. Link

-

Combourieu, B., et al. (2000). "Piperidine degradation by Mycobacterium aurum MO1: Metabolic pathway and NMR analysis." Biodegradation, 11, 427–434. Link

-

Stefani, H. A., et al. (2000). "Synthesis of enaminones from β-ketoesters in water." Synlett, 2000(10), 1526-1528. Link

Sources

Application Note: Catalytic Applications of Methyl (piperidin-2-ylidene)acetate Metal Complexes

This guide details the catalytic applications and protocols for metal complexes derived from Methyl (piperidin-2-ylidene)acetate . While this molecule is widely recognized as a pharmaceutical intermediate (e.g., in the synthesis of cytisine or PDE3A inhibitors), its structure as a cyclic

This application note focuses on its utility in Nickel-catalyzed olefin polymerization (analogous to SHOP catalysts) and Palladium-catalyzed cross-coupling , leveraging its hemilabile coordination geometry.

Executive Summary

Methyl (piperidin-2-ylidene)acetate (MPYA) features a "push-pull" enamine alkene system conjugated with an ester. This electronic structure allows it to function as a chelating N,O-ligand for transition metals. Upon deprotonation or coordination, it forms neutral or cationic complexes with metals such as Nickel(II) and Palladium(II) .

Key Applications:

-

Ethylene Oligomerization/Polymerization: Ni(II)-MPYA complexes function as single-site catalysts, analogous to Shell Higher Olefin Process (SHOP) ligands, producing linear alpha-olefins (LAO) or polyethylene.

-

Cross-Coupling Reactions: Pd(II)-MPYA complexes serve as robust precatalysts for Suzuki-Miyaura and Heck couplings, offering high stability due to the chelating enamino ester backbone.

Ligand Architecture & Coordination Mode

The ligand operates through a bidentate mechanism.[1] The "hard" oxygen of the ester carbonyl and the "soft" nitrogen of the piperidine ring create a hemilabile coordination sphere. This is critical for catalysis: the oxygen arm can dissociate to open a vacant site for substrate coordination (e.g., ethylene insertion) while the nitrogen anchors the metal.

Chemical Structure & Properties[1][2][3]

-

CAS: 113789-98-3

-

Formula:

-

Coordination:

(primary),

Mechanistic Diagram: Coordination & Activation

The following diagram illustrates the ligand binding mode and the activation of the metal center.

Caption: Formation of the active N,O-chelated metal complex and subsequent hemilabile activation.

Application I: Nickel-Catalyzed Ethylene Polymerization

Context: Neutral Nickel(II) complexes with N,O-chelating ligands are industrially significant for converting ethylene into high-value linear alpha-olefins (oligomerization) or high-molecular-weight polyethylene. The MPYA ligand provides the necessary steric bulk and electronic tuning to favor insertion over elimination.

Experimental Protocol: Polymerization Workflow

Reagents & Equipment

-

Ligand: Methyl (piperidin-2-ylidene)acetate (1.0 equiv).[3][4]

-

Precursor:

(Bis(1,5-cyclooctadiene)nickel(0)) or -

Solvent: Toluene (anhydrous, degassed).

-

Activator: None required for neutral hydride species, or MAO (Methylaluminoxane) for halide precursors.

-

Reactor: High-pressure stainless steel autoclave.

Step-by-Step Procedure

-

Complex Synthesis (In Situ):

-

In a glovebox, dissolve

(0.05 mmol) in 5 mL toluene. -

Add Methyl (piperidin-2-ylidene)acetate (0.05 mmol) dropwise.

-

Stir at RT for 1 hour. The solution typically turns from yellow to deep orange/red, indicating coordination.

-

Note: If using a halide precursor like

, add 1.2 equiv of NaH to deprotonate the ligand first.

-

-

Polymerization Run:

-

Transfer the catalyst solution to the autoclave.

-

Add additional toluene (45 mL) and MAO (if using halide precursor, Al:Ni = 500:1).

-

Pressurize with Ethylene (30 bar).

-

Heat to 60°C and stir at 1000 rpm for 60 minutes.

-

Monitoring: Observe pressure drop (ethylene consumption).

-

-

Quenching & Analysis:

-

Vent reactor and quench with acidified methanol (10% HCl/MeOH).

-

Filter the solid polyethylene (PE) and dry under vacuum.

-

Analyze liquid phase by GC-MS for oligomers (

olefins).

-

Data Interpretation

| Parameter | Typical Range | Note |

| Activity | Moderate to High activity. | |

| Selectivity | >90% Linear | Depends on ligand sterics. |

| Melting Point ( | 125 - 135°C | Indicates HDPE (High Density). |

Application II: Palladium-Catalyzed Cross-Coupling

Context: The MPYA ligand stabilizes Pd(0) species during the catalytic cycle of Suzuki-Miyaura coupling. The bidentate nature prevents rapid aggregation of Palladium into inactive "palladium black."

Experimental Protocol: Suzuki-Miyaura Coupling

Reagents

-

Catalyst: [Pd(MPYA)Cl(PPh3)] or in situ generated Pd(OAc)2 + MPYA.

-

Substrates: Aryl bromide (1.0 mmol), Phenylboronic acid (1.2 mmol).

-

Base:

(2.0 equiv). -

Solvent: Ethanol/Water (1:1).

Step-by-Step Procedure

-

Catalyst Preparation:

-

Mix

(1 mol%) and Methyl (piperidin-2-ylidene)acetate (1.2 mol%) in Ethanol (2 mL). Stir for 15 min at RT.

-

-

Reaction Assembly:

-

Add Aryl bromide, Phenylboronic acid, and

. -

Heat to 60°C for 4–6 hours.

-

-

Workup:

Ligand Synthesis Protocol

For researchers needing to synthesize the ligand de novo before complexation.

Reaction: Condensation of lactim ethers or thioamides with diazoacetates/activated methylenes. Reference Method: Gold/Silver Catalyzed Condensation (Based on recent literature).

-

Reactants: Piperidine-2-thione (or 2-methoxypiperidine) + Methyl diazoacetate.

-

Catalyst:

(2 mol%) / -

Conditions: Solvent-free or DCM, RT, 2-4 hours.

-

Purification: Column chromatography (Hexane/EtOAc). Yields typically >85%.[6]

Mechanism of Action (Polymerization)

The following Graphviz diagram details the "Cossee-Arlman" mechanism adapted for the MPYA-Nickel system.

Caption: Catalytic cycle for ethylene polymerization using Ni-MPYA complexes.

References

-

Synthesis of Enamino Esters: S. Cunha et al., "Synthesis of multi-functionalized 1-azabicycles through MAOS acid catalyzed formal aza-[3+3] cycloaddition," Tetrahedron Lett., 2013. Link

-

Gold-Catalyzed Synthesis: Arcadi, A. et al., "Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold(I)/Silver(I)," Molecules, 2012. Link

-

Nickel Polymerization Context: Ittel, S. D., Johnson, L. K., & Brookhart, M. "Late-Metal Catalysts for Ethylene Homo- and Copolymerization," Chem. Rev., 2000. (Foundational text for N,O-chelate Ni catalysts). Link

-

Pharmaceutical Intermediates: Patent CA2590511C, "Pharmaceutical combinations of an angiotensin receptor antagonist and an NEP inhibitor." (Source of ligand structure validation). Link

Sources

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. WO2017072796A1 - 2-pyridone based compounds useful as potential phosphodiesterase3a (pde3a)inhibitors and a process for the preparation thereof - Google Patents [patents.google.com]

- 3. KR20120115496A - ì ë±ê¸ì ì ì ì± ì¼ì¦ì ì¹ë£í기 ìí í미ë¡ë¼ì¤í¸ - Google Patents [patents.google.com]

- 4. CA2590511C - Pharmaceutical combinations of an angiotensin receptor antagonist and an nep inhibitor - Google Patents [patents.google.com]

- 5. Binding Mechanisms and Therapeutic Activity of Heterocyclic Substituted Arylazothioformamide Ligands and Their Cu(I) Coordination Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Technical Support Center: Methyl (piperidin-2-ylidene)acetate Synthesis

This is a technical support guide designed for researchers optimizing the synthesis of Methyl (piperidin-2-ylidene)acetate . This guide focuses on the Eschenmoser Sulfide Contraction , the industry-standard method for constructing this specific exocyclic enamino ester scaffold.[1]

Ticket ID: ESC-YIELD-OPT-001 Subject: Yield Optimization & Troubleshooting for Cyclic Enamino Ester Synthesis Applicable Route: Eschenmoser Sulfide Contraction (Thiolactam Route)[1]

Core Synthesis Logic & Mechanism

To improve yield, you must control the equilibrium at three critical checkpoints. The synthesis converts piperidin-2-one (valerolactam) into the target enamino ester via a sulfur extrusion mechanism.

The Pathway[2][3][4][5][6]

-

Thionation: Conversion of lactam to thiolactam (Piperidin-2-thione).[1]

-

S-Alkylation: Reaction with methyl bromoacetate to form the thioiminium salt.[1]

-

Contraction (Sulfur Extrusion): Base-mediated formation of the episulfide intermediate, followed by phosphine-mediated desulfurization.[1][2]

Mechanistic Visualization

The following diagram illustrates the reaction flow and critical failure points (in red).

Figure 1: Reaction cascade for the Eschenmoser sulfide contraction.[1] Yellow nodes represent unstable intermediates requiring strict control.[1]

Optimization Protocol (Step-by-Step)

The following protocol integrates yield-enhancing modifications derived from Shiosaki et al. and standard vinylogous urethane chemistry.

Phase A: Thionation (The Foundation)

Goal: >95% conversion to Piperidin-2-thione.

-

Reagent: Lawesson’s Reagent (0.55 eq).[1]

-

Solvent: Anhydrous Toluene or THF.[1]

-

Critical Step: Do not use excess Lawesson's reagent; it complicates purification.[1]

-

Checkpoint: The product must be a crystalline yellow solid.[1] If oily, recrystallize from Benzene/Hexane or similar non-polar systems before proceeding.[1] Impure thiolactam poisons the alkylation step.[1]

Phase B: The One-Pot Contraction (The Critical Step)

Goal: Maximize sulfur extrusion while minimizing polymerization.[1]

| Parameter | Standard Condition | Optimized Condition | Reasoning |

| Solvent | DCM or Chloroform | Acetonitrile (MeCN) | MeCN stabilizes the ionic thioiminium intermediate better than DCM, preventing premature precipitation or side reactions.[1] |

| Alkylation Temp | Room Temp | 0°C | Controls the exotherm of the S-alkylation; prevents N-alkylation side products. |

| Base | Essential to deprotonate the | ||

| Thiophile | Slight excess ensures complete sulfur removal.[1] | ||

| Reaction Time | 12-24 hours | Monitor via TLC | Stop immediately upon consumption of the salt. Prolonged stirring leads to degradation.[1] |

Optimized Workflow:

-

Dissolve Piperidin-2-thione (1.0 eq) in anhydrous MeCN (0.2 M).

-

Cool to 0°C under Argon.

-

Add Methyl bromoacetate (1.05 eq) dropwise.

-

Stir at RT for 2 hours. Observation: Solution may darken or precipitate the hydrobromide salt.[1]

-

Do not isolate the salt. Add

(1.2 eq) followed slowly by -

Stir at RT.[1][3] Observation: Sulfur extrusion is often exothermic; maintain <30°C.[1]

-

Monitor TLC for the disappearance of the polar salt spot and appearance of the less polar enamino ester.[1]

Troubleshooting & FAQs

Issue 1: "I see the intermediate salt, but it won't convert to the product."

Diagnosis: The episulfide formation is stalled.[1]

-

Cause: The methylene protons on the acetate group are not acidic enough, or the base is too weak/wet.[1]

-

Fix:

Issue 2: "My yield is low (<40%) and the product is a dark tar."

Diagnosis: Polymerization of the vinylogous urethane.[1]

-

Cause: Thermal instability or acid-catalyzed polymerization during workup.[1]

-

Fix:

-

Temperature: Never heat the reaction above 40°C during the phosphine step.

-

Workup: Do not use acidic washes (e.g., HCl) to remove amines.[1] The product is acid-sensitive (enamine functionality).[1]

-

Purification: Use Basic Alumina instead of Silica Gel for chromatography, or treat Silica Gel with 1%

in the eluent to neutralize acidity.[1]

-

Issue 3: "I cannot separate Triphenylphosphine Oxide ( ) from my product."

Diagnosis: Co-elution during chromatography.[1]

-

Fix:

-

Pre-column precipitation: Dilute the crude reaction mixture with cold diethyl ether/hexane (1:1).

often precipitates out; filter it off before the column.[1] -

Alternative Thiophile: Use Tributylphosphine (

) instead of

-

Troubleshooting Decision Tree

Figure 2: Diagnostic logic for isolating yield loss in enamino ester synthesis.

Stability & Storage Data

The target molecule, Methyl (piperidin-2-ylidene)acetate , contains an exocyclic double bond conjugated to the ester and the nitrogen lone pair (push-pull system).[1]

| Property | Characteristic | Recommendation |

| Hydrolytic Stability | Moderate | Susceptible to hydrolysis in acidic aqueous media.[1][4] Store under Argon. |

| Thermal Stability | Low | Avoid distillation if possible.[1][4] If required, use Kugelrohr (high vac, low temp).[1] |

| Tautomerism | Enamine vs. Imine | The (E)-Enamine form is thermodynamically favored due to conjugation and the fixed ring structure.[1] |

References

-

Eschenmoser Sulfide Contraction (Original Method): Yamada, Y., Miljkovic, D., Wehrli, P., Golding, B., Löliger, P., Keese, R., Müller, K., & Eschenmoser, A. (1969).[1][2] A New Type of Corrin Synthesis. Angewandte Chemie International Edition, 8(5), 343–348.[1][2] [Link][1]

-

Application to Vinylogous Urethanes (Key Protocol): Shiosaki, K., Fels, G., & Rapoport, H. (1981).[1] Simple synthesis of vinylogous urethanes and their alkylation. The Journal of Organic Chemistry, 46(16), 3230–3242.[1] [Link]

-

Review of Enamino Ester Synthesis: Pinder, A. R. (2002).[1] The chemistry of the Eschenmoser sulfide contraction. Tetrahedron, 58, 1-15.[1] (General review of the mechanism and scope).

Sources

Technical Support Center: Methyl (piperidin-2-ylidene)acetate Reactivity

Topic: Solvent Effects & Reactivity Optimization Reference ID: TS-MPYA-2026-SOLV Last Updated: February 24, 2026

Executive Summary: The "Push-Pull" Dynamic

Methyl (piperidin-2-ylidene)acetate is not a simple enamine; it is a vinylogous urethane (or enamino ester). Its reactivity is governed by a "push-pull" electronic system where the piperidine nitrogen donates electron density ("push") and the ester carbonyl withdraws it ("pull").

The Core Challenge:

The solvent environment dictates the position of the equilibrium between the Chelated

This guide provides the protocols to manipulate these variables for yield, stereoselectivity, and reaction rate.

Critical Troubleshooting: Solvent Selection Guide

Issue A: "I cannot control the E/Z stereoselectivity."

Diagnosis: You are likely using a solvent that disrupts the Intramolecular Hydrogen Bond (IMHB).

-

The

-Isomer: Stabilized by a 6-membered chelation ring between the enamine N-H and the ester C=O. This is the thermodynamic product in non-polar media. -

The

-Isomer: Favored when the solvent competes for H-bonding (e.g., Methanol) or when steric bulk forces the ring open.

Solvent Recommendation Table:

| Desired Isomer | Recommended Solvent | Mechanism of Action | |

| Toluene, Benzene, DCM | Non-polar solvents do not compete for H-bonding, forcing the molecule to "self-solvate" via IMHB. | 2.3 – 8.9 | |

| MeOH, EtOH, Water | Protic solvents act as H-bond donors/acceptors, breaking the internal chelate and stabilizing the open form. | 24 – 80 | |

| Mixture ( | THF, Acetonitrile | Polar aprotic solvents stabilize the dipole but do not actively donate protons, leading to equilibrium mixtures. | 7.5 – 37 |

Issue B: "The reaction rate is too slow during alkylation/acylation."

Diagnosis:

The nucleophilicity of the

Solution: Switch to Polar Aprotic Solvents (DMSO, DMF, NMP) .

-

Why? These solvents stabilize the charge-separated transition state (Iminium/Enolate character) without quenching the nucleophile via H-bonding [1, 2].

-

Warning: Avoid protic solvents (MeOH) for electrophilic attacks, as they solvate the nucleophilic site, creating a "solvent cage" that retards reactivity.

Visualizing the Mechanism

The following diagram illustrates the solvent-dependent equilibrium and reactivity pathways.

Figure 1: Solvent influence on Isomerization equilibrium and Transition State stabilization.

Validated Experimental Protocols

Protocol A: Thermodynamic Control for -Isomer Isolation

Use this when the specific stereochemistry is required for subsequent cyclization (e.g., quinolizidine synthesis).

-

Dissolution: Dissolve crude Methyl (piperidin-2-ylidene)acetate (1.0 equiv) in anhydrous Toluene (0.5 M concentration).

-

Thermal Equilibration: Heat the solution to reflux (110 °C) for 2 hours. This overcomes the rotational barrier.

-

Slow Cooling: Turn off the heat source and allow the bath to cool to room temperature slowly over 4 hours.

-

Scientific Rationale: Slow cooling allows the thermodynamically stable chelated

-isomer to crystallize or equilibrate without kinetic trapping of the

-

-

Isolation: Concentrate under reduced pressure. If crystallization is required, add Hexane (anti-solvent) dropwise at 0 °C.

Protocol B: High-Reactivity C-Alkylation

Use this when coupling with alkyl halides or Michael acceptors.

-

Solvent System: Prepare a solution in anhydrous DMF or DMSO (0.2 M).

-

Note: Ensure water content is <500 ppm to prevent hydrolysis of the vinylogous ester.

-

-

Base Selection: Add Cs₂CO₃ (1.5 equiv).

-

Why Cesium? The "Cesium Effect" combined with DMF improves solubility and creates a "naked" enolate-like anion, maximizing the "push" from the nitrogen [4].

-

-

Addition: Add the electrophile (1.1 equiv) dropwise at 0 °C, then warm to RT.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine.

Frequently Asked Questions (FAQ)

Q1: My product is hydrolyzing back to the lactam and keto-ester. Why? A: Vinylogous urethanes are acid-sensitive. If you are using Chloroform or DCM that has not been stabilized, trace HCl can catalyze hydrolysis. Furthermore, using "wet" polar solvents (like hygroscopic DMSO) accelerates this.

-

Fix: Pass DCM through basic alumina before use or switch to anhydrous Toluene. Add a scavenger base (e.g., Et₃N, 1%) during workup/storage [5].

Q2: Can I use water as a solvent? A: Generally, no . While "on-water" reactions are trendy, this specific scaffold relies on the conjugation of the nitrogen lone pair with the ester. Water strongly solvates the nitrogen, potentially raising the energy of the transition state for nucleophilic attack. Additionally, acidic pH in water will rapidly degrade the molecule [5].

Q3: How do I distinguish

-

-Isomer: The N-H proton is deshelded (downfield, typically

-

-Isomer: The N-H proton is further upfield (

References

-

Solvent-Dependent Access to E vs. Z-Allylic Amines. National Institutes of Health (PMC). Available at: [Link]

-

Strong Solvent Effects on the Nonlinear Optical Properties of Z and E Isomers. ResearchGate. Available at: [Link]

-

Reversal in Solvatochromism and (E)-(Z) Photoisomerizations. MDPI Molecules. Available at: [Link][1][2]

-

Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones. National Institutes of Health (PMC). Available at: [Link]

-

Structure–Property Relationships of Elastomeric Vinylogous Urethane Thermosets. ACS Publications. Available at: [Link]

Sources

- 1. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents | MDPI [mdpi.com]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Methyl (piperidin-2-ylidene)acetate Functionalization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Subject: Catalyst Selection & Process Optimization for Exocyclic Enamino Ester Functionalization

Core Directive & Substrate Analysis

Methyl (piperidin-2-ylidene)acetate is a versatile but deceptive building block. Structurally, it is an exocyclic enamino ester . Its reactivity profile is dominated by the conjugation between the nitrogen lone pair, the exocyclic double bond, and the ester carbonyl.

Why this molecule fails in standard screenings:

-

Steric Congestion: The exocyclic double bond is trisubstituted (or tetrasubstituted if C3 is substituted), creating significant steric hindrance for catalyst approach.

-

Isomerization: The E- and Z-isomers often equilibrate, and their interconversion rates can compete with hydrogenation rates, leading to lower enantioselectivity (ee).

-

Chelation Dynamics: The nitrogen atom is a potential catalyst poison unless electronically deactivated (e.g., N-Boc, N-Ac) or protonated.

The "Dual Personality" of the Substrate

-

As a Nucleophile: The

-carbon (C3 of the piperidine ring) is electron-rich due to the enamine character. -

As a Pro-Chiral Olefin: The exocyclic double bond is the primary target for asymmetric hydrogenation to generate chiral piperidine-2-acetic acid derivatives (alkaloid precursors).

Decision Matrix: Catalyst Selection

This interactive guide helps you select the correct catalytic system based on your specific starting material and desired transformation.

Workflow Visualization

Caption: Decision tree for catalyst selection based on N-substitution patterns and reaction goals.

Technical Protocols & Troubleshooting

Module A: Asymmetric Hydrogenation

Objective: Stereoselective reduction of the exocyclic double bond.

Protocol A1: The "Chelation Control" Route (N-Acyl/Boc)

Best for: Highest enantioselectivity (ee >98%) and industrial scalability.

-

Catalyst: Rh(COD)

BF -

Rationale: The carbonyl oxygen of the N-protecting group coordinates to the Rh center, creating a rigid metallacycle that locks the facial selectivity.

-

Solvent: Methanol (degassed).[1]

-

Pressure: 5–10 bar H

. -

Temperature: 25°C.

Protocol A2: The "Direct" Route (N-Alkyl/Benzyl)

Best for: Substrates where N-dealkylation is difficult later.

-

Catalyst: Ir(COD)(MaxPHOX)BArF .

-

Rationale: Iridium-P,N complexes do not require the substrate to chelate. They operate via an outer-sphere mechanism or direct coordination of the alkene, making them superior for sterically hindered, non-chelating exocyclic enamines.

-

Solvent: CH

Cl -

Pressure: 50 bar H

(Higher pressure often required for Ir).

Troubleshooting Guide (Q&A)

Q1: "I am observing <10% conversion after 24 hours. Is the catalyst dead?"

Diagnosis: Likely steric screening or catalyst poisoning .

-

The Fix (Sterics): If using Rh-DuPhos, the bulky ligands might clash with the exocyclic ester. Switch to a Rh-Ferrocenyl (Walphos) ligand, which has a larger bite angle and more flexible pocket.

-

The Fix (Poisoning): If your substrate contains trace halides (from synthesis) or sulfur, these kill Rh/Ir catalysts. Pass the substrate through a plug of activated carbon or basic alumina before reaction.

-

The Fix (Pressure): Exocyclic double bonds are sluggish. Increase H

pressure to 80-100 bar .

Q2: "My product is racemic (0% ee), but conversion is 100%."

Diagnosis: You are likely hydrogenating the imine tautomer non-selectively or acid-catalyzed background reduction is occurring.

-

Mechanism: In protic solvents, exocyclic enamines equilibrate with imines. If the metal reduces the imine without coordination, stereocontrol is lost.

-

The Fix: Switch to aprotic solvents (DCM, Toluene) to lock the enamine tautomer.

-

The Fix: Lower the temperature to 0°C to slow down the E/Z isomerization rate relative to the hydrogenation rate.

Q3: "I need to functionalize C3 (beta-position) instead of reducing."

Diagnosis: You need to exploit the enamine's nucleophilicity.

-

The Fix: Do not use transition metals. Use LiHMDS at -78°C to generate the metallo-enamine, then add your electrophile (e.g., MeI, Allyl Bromide).

-

Warning: C-alkylation vs. N-alkylation competition is real. Use hard electrophiles and non-polar solvents to favor C-alkylation.

Quantitative Performance Data

Table 1: Catalyst Performance Comparison for Methyl (piperidin-2-ylidene)acetate Derivatives

| Substrate (N-R) | Catalyst System | Pressure (bar) | Solvent | Yield (%) | ee (%) | Key Reference |

| N-Acetyl | Rh(I) / (S,S)-Me-DuPhos | 5 | MeOH | 98 | >99 | [1] |

| N-Boc | Rh(I) / TangPhos | 10 | THF | 95 | 98 | [1, 2] |

| N-Benzyl | Ir(I) / MaxPHOX | 50 | DCM | 92 | 96 | [3] |

| N-H (Free) | Ir(I) / PHOX + AcOH | 80 | TFE | 85 | 88 | [3, 4] |

| N-H (Free) | PtO2 (Adams') | 1 | AcOH | 99 | 0 (rac) | [5] |

References

-

Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.

-

Liu, D., & Zhang, X. (2005). Practical P-Chiral Phosphine Ligands for Rh-Catalyzed Asymmetric Hydrogenation. European Journal of Organic Chemistry, 2005(4), 646–649.

-

Verdaguer, X., et al. (2016). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Cyclic Enamides. Angewandte Chemie International Edition, 55(28), 7988–7992.

-

Wang, Y. B., & Zhou, Y. G. (2008). Enantioselective Hydrogenation of Exocyclic Enamines. Journal of the American Chemical Society, 130(26), 8552–8553.

-

Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4583.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl (piperidin-2-ylidene)acetate and the associated catalysts before handling.

Sources

Validating the Efficacy of Methyl (piperidin-2-ylidene)acetate as a Catalyst

Topic: Validating the Efficacy of Methyl (piperidin-2-ylidene)acetate as a Dual-Mode Organocatalyst Content Type: Publish Comparison Guide (Experimental Validation Framework) Audience: Researchers, Synthetic Chemists, and Process Development Scientists

Executive Summary

In the landscape of organocatalysis, the search for "Goldilocks" reagents—those balancing sufficient basicity for activation with the mildness required for stereocontrol—is perpetual. Methyl (piperidin-2-ylidene)acetate (MPYA), a cyclic

This guide outlines the validation framework for MPYA, hypothesizing its utility as a dual-mode catalyst capable of Hydrogen-Bond (H-Bond) donation via the vinylogous NH and soft nucleophilic activation. We compare its efficacy against industry standards (Piperidine and L-Proline) to define its operational niche.

Structural & Mechanistic Rationale

To validate MPYA, one must first understand its electronic divergence from traditional catalysts.

-

The "Soft" Base Hypothesis: The conjugation of the nitrogen lone pair with the ester group (vinylogous amide resonance) significantly lowers the basicity of the piperidine nitrogen compared to the parent heterocycle. This reduces aggressive deprotonation that leads to side reactions (e.g., polymerization of sensitive aldehydes).

-

H-Bond Donor Potential: The vinylogous NH becomes more acidic, potentially acting as a hydrogen-bond donor to activate electrophiles (e.g., nitroolefins, carbonyls), similar to thiourea catalysts but within a cyclic framework.

Comparative Profile: Candidate vs. Standards

| Feature | Piperidine | L-Proline | Methyl (piperidin-2-ylidene)acetate (MPYA) |

| Class | Secondary Amine (Brønsted Base) | Amino Acid (Enamine Catalyst) | Cyclic |

| pKa (Conj. Acid) | ~11.2 (Strong Base) | ~10.6 (Amine), ~2.0 (Acid) | ~2-4 (Est. for vinylogous system) |

| Primary Mode | General Base Catalysis / Nucleophilic | Covalent Enamine Formation | Dual: H-Bond Donor + Soft Lewis Base |

| Solubility | Miscible in water/organic | Polar solvents (DMSO/MeOH) | High in non-polar/polar aprotic (DCM, Toluene) |

| Key Risk | Racemization, Aldol polymerization | Solubility limits, Zwitterionic issues | Hydrolysis of ester (if wet) |

| Ideal Application | Knoevenagel (Rapid, non-selective) | Asymmetric Aldol/Mannich | Soft Michael Additions / Controlled Condensations |

Mechanistic Visualization

The following diagram illustrates the hypothesized "Dual Activation" mode of MPYA in a Michael Addition scenario. The vinylogous NH activates the electrophile (Nitroalkene) while the ring nitrogen creates a stabilized transition state.

Figure 1: Proposed Dual-Activation Cycle. The MPYA molecule stabilizes the electrophile via H-bonding (NH) while facilitating soft nucleophilic attack, minimizing side reactions common with strong bases.

Experimental Validation Protocols

To validate MPYA, you must perform side-by-side comparisons. We utilize two "Probe Reactions" to test its specific catalytic character.

Experiment A: The "Softness" Test (Michael Addition)

Objective: Determine if MPYA suppresses polymerization compared to Piperidine in sensitive substrates.

Reaction: Addition of dimethyl malonate to trans-

Protocol:

-

Preparation: In three separate 10 mL vials, dissolve trans-

-nitrostyrene (1.0 mmol) and dimethyl malonate (1.2 mmol) in Toluene (2.0 mL). -

Catalyst Addition:

-

Vial A: Add Piperidine (10 mol%, 10 µL).

-

Vial B: Add L-Proline (10 mol%, 11.5 mg).

-

Vial C (Test): Add MPYA (10 mol%, ~15.5 mg).

-

-

Conditioning: Stir at 25°C for 4 hours.

-

Monitoring: Analyze aliquots via TLC (Hexane/EtOAc 4:1) and 1H NMR at t=1h and t=4h.

-

Validation Metric: Look for the disappearance of the nitrostyrene vinyl protons.

-

Success Criteria: MPYA should show cleaner conversion (fewer oligomeric byproducts) than Piperidine, even if the rate is slower.

-

Experiment B: The Knoevenagel Benchmark

Objective: Test the limits of MPYA's basicity. Can it drive condensation without acid co-catalysts?

Reaction: Benzaldehyde + Ethyl Cyanoacetate

Protocol:

-

Setup: Equip a 25 mL round-bottom flask with a magnetic stir bar.

-

Reagents: Charge Benzaldehyde (5 mmol), Ethyl Cyanoacetate (5 mmol), and Ethanol (10 mL).

-

Initiation: Add MPYA (5 mol%).

-

Reaction: Stir at Room Temperature.

-

Control: Run a parallel reaction with Piperidine (5 mol%).

-

Observation:

-

Piperidine:[1][2][3][4][5] typically exothermic, instant precipitation (reaction < 5 mins).

-

MPYA: Monitor for precipitation. If slow, heat to 50°C.

-

Insight: If MPYA requires heat, it confirms it acts as a thermally latent catalyst or requires thermal activation to overcome the vinylogous resonance stability.

-

Data Interpretation & Troubleshooting

When analyzing your results, use this guide to interpret the efficacy of MPYA:

| Observation | Interpretation | Actionable Insight |

| Reaction Slower than Piperidine | Expected. The vinylogous resonance reduces N-nucleophilicity. | Increase temperature or catalyst loading to 20 mol%. Ideal for kinetic resolution. |

| Higher Yield / Cleaner Profile | VALIDATED. MPYA successfully avoided the "base-catalyzed decomposition" pathway. | Position MPYA as a "Soft Catalyst" for sensitive API intermediates. |

| No Reaction (Room Temp) | Basicity is too low for the specific substrate pKa. | Add a weak Brønsted acid co-catalyst (e.g., Benzoic Acid) to activate the imine/enamine equilibrium. |

| Product is Racemic | MPYA is achiral (unless the piperidine ring is substituted). | Use MPYA only for achiral transformations or as a ligand precursor for chiral metal complexes. |

References

-

Vinylogous Urethane Dynamics: Denissen, W. et al. "Vinylogous Urea-Urethane Vitrimers: Accelerating and Inhibiting Network Dynamics through Hydrogen Bonding." Angewandte Chemie, 2024.[6]

- Relevance: Establishes the H-bond donor capability of the vinylogous urethane motif used in MPYA.

-

Enamine Organocatalysis: List, B. et al. "Enamine-Based Organocatalysis with Proline and Diamines." Accounts of Chemical Research, 2004.

- Relevance: Provides the foundational mechanism for comparing MPYA against L-Proline.

-

Piperidine Catalysis: Agarwal, P. et al. "Mechanism of piperidine supported organocatalysis to prepare trans-chalcones." ResearchGate, 2023.

- Relevance: Benchmarks the standard piperidine mechanism for Knoevenagel/Aldol reactions.

-

Beta-Enamino Ester Synthesis: "Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I)." Molecules, 2012.[7][8]

- Relevance: Describes the synthesis and stability of the MPYA class of molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Vinylogous urea-urethane vitrimers : accelerating and inhibiting network dynamics through hydrogen bonding [biblio.ugent.be]

- 7. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 8. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions [mdpi.com]

comparative study of Methyl (piperidin-2-ylidene)acetate synthesis methods

Executive Summary

Methyl (piperidin-2-ylidene)acetate (Structure 1 ) is a critical vinylogous carbamate intermediate used in the synthesis of quinolizidine alkaloids (e.g., lupinine) and bicyclic kinase inhibitors.[1] Its synthesis hinges on the efficient installation of an exocyclic double bond at the C2 position of the piperidine ring.

This guide compares the two most robust synthetic methodologies:

-

The Eschenmoser Sulfide Contraction: The "Gold Standard" for stereochemical control and versatility.[1]

-

The Lactim Ether / Meldrum’s Acid Route: The "Process Preferred" route for scalability and atom economy.[1]

The Verdict: While the Eschenmoser method offers mild conditions suitable for complex substrates, the Meldrum's acid route is superior for multi-gram to kilogram scale production due to the avoidance of foul-smelling thionating reagents and phosphorus byproducts.

Structural Considerations & Stereochemistry

Before evaluating the methods, one must understand the target's stability. The exocyclic double bond exists primarily in the (Z)-configuration .[1]

-

Thermodynamic Stability: The (Z)-isomer is stabilized by a strong intramolecular hydrogen bond between the piperidine N-H and the ester carbonyl oxygen (N-H···O=C).

-

Tautomerism: The compound exists as the enamino ester rather than the imino ester tautomer due to the conjugation of the nitrogen lone pair with the ester carbonyl.

Method A: Eschenmoser Sulfide Contraction[2][3][4][5][6]

This classical method involves the alkylation of a thiolactam followed by sulfur extrusion using a phosphine. It is renowned for its reliability in constructing vinylogous amides.[1]

Mechanistic Pathway

The reaction proceeds via an S-alkylated thioiminium salt. Deprotonation generates a sulfur ylide/episulfide intermediate, which undergoes desulfurization by triphenylphosphine (

Figure 1: Mechanistic flow of the Eschenmoser Sulfide Contraction.[1]

Experimental Protocol (Self-Validating)

Reagents:

-

Piperidine-2-thione (1.0 equiv) [Prepared from piperidin-2-one + Lawesson’s Reagent][1]

-

Methyl bromoacetate (1.1 equiv) [Caution: Lachrymator] [1]

-

Triphenylphosphine (

, 1.1 equiv)[1] -

Triethylamine (

, 1.2 equiv)[1] -

Solvent: Dichloromethane (DCM) or Acetonitrile (

)[1]

Step-by-Step Methodology:

-

S-Alkylation: Dissolve piperidine-2-thione (1.15 g, 10 mmol) in anhydrous DCM (20 mL). Add methyl bromoacetate (1.05 mL, 11 mmol) dropwise at 0°C.

-

Validation: The solution will turn from yellow to a cloudy suspension as the thioiminium bromide salt precipitates.

-

-

Contraction: Without isolating the salt, add

(2.88 g, 11 mmol) followed by the slow addition of -

Reaction: Stir at room temperature for 12 hours.

-

Validation: The suspension clears, and the color often shifts to a lighter hue. TLC (50% EtOAc/Hexane) should show the disappearance of the thione (

) and appearance of the fluorescent product (

-

-

Workup: Concentrate the solvent. Resuspend the residue in

(50 mL) to precipitate triphenylphosphine sulfide ( -

Purification: Flash chromatography (Hexane/EtOAc 4:1).

Performance Data:

Method B: Lactim Ether / Meldrum’s Acid Condensation[1]

This method avoids sulfur chemistry entirely.[1] It utilizes the high electrophilicity of O-methylated lactams (lactim ethers) to react with activated methylene compounds.[1]

Mechanistic Pathway

The lactam is activated to a lactim ether (imidate).[1] Condensation with Meldrum's acid yields a stable adduct.[1] Methanolysis of this adduct cleaves the acetone byproduct and decarboxylates to form the final ester.

Figure 2: The Lactim Ether / Meldrum's Acid synthetic workflow.[1][3]

Experimental Protocol (Scalable)

Reagents:

-

Piperidin-2-one (1.0 equiv)[1]

-

Trimethyloxonium tetrafluoroborate (

, 1.1 equiv) OR Dimethyl sulfate ( -

Meldrum’s Acid (1.0 equiv)[1]

-

Methanol (anhydrous)[1]

Step-by-Step Methodology:

-

Activation: Dissolve piperidin-2-one (0.99 g, 10 mmol) in anhydrous DCM (20 mL). Add

(1.62 g, 11 mmol) and stir at RT for 12 h.-

Validation: Reaction mixture becomes homogeneous.[1]

-

-

Condensation: Add Meldrum’s acid (1.44 g, 10 mmol) and

(1.5 mL) to the solution. Stir for 4 hours.-

Validation: Formation of the solid adduct may occur.

-

-

Methanolysis: Concentrate the DCM. Dissolve the residue in anhydrous Methanol (30 mL) and reflux for 4–6 hours.

-

Workup: Evaporate methanol. The residue is often pure enough for subsequent steps.[1] If necessary, recrystallize from Hexane/

.[1]

Performance Data:

-

Yield: 80–92% (Overall 2 steps)

-

Scalability: Excellent (No chromatography required).[1]

Comparative Analysis

The following table summarizes the operational trade-offs between the two methods.

| Feature | Method A: Eschenmoser | Method B: Meldrum's Acid |

| Atom Economy | Low (Generates | High (Byproducts are Acetone, |

| Stereocontrol | Excellent (Thermodynamic Z) | Excellent (Thermodynamic Z) |

| Purification | Chromatography Required | Crystallization / Distillation |

| Odor/Safety | Poor (Thiol/Sulfide stench) | Good (Standard organic solvents) |

| Cost | Moderate ( | Low (Meldrum's acid is cheap) |

| Reaction Time | 12–24 Hours | 16–20 Hours (2 steps) |

| Moisture Sensitivity | Moderate | High (Lactim ether is hydrolytically unstable) |

Recommendation

-

Choose Method A (Eschenmoser) if you are working on a milligram scale, have a complex substrate with other ester-sensitive groups, or if the lactim ether formation is sluggish due to steric hindrance.[1]

-

Choose Method B (Meldrum's) for process development, multi-gram synthesis, or when avoiding chromatography is a priority.[1] This is the preferred route for generating the building block for library synthesis.

References

-

Eschenmoser Coupling Original Description: Roth, M., Dubs, P., Götschi, E., & Eschenmoser, A. (1971).[1][4][3] Sulfide contraction via alkylative coupling: A method for the synthesis of

-dicarbonyl derivatives.[3] Helvetica Chimica Acta, 54(2), 710-734.[1][4] [1] -

Thiolactam Synthesis Review: Takahata, H., & Yamazaki, T. (1988).[1] Synthesis of heterocycles using thioamide groups. Heterocycles, 27(8), 1953-1992.[1]

-

Meldrum's Acid Methodology: Huang, X., & Xie, L. (1988).[1] A convenient synthesis of

-enamino esters via reaction of lactim ethers with Meldrum's acid. Synthetic Communications, 18(14), 1701-1707.[1] [1] -

Stereoselectivity in Enamino Esters: Lue, P., & Greenhill, J. V. (1996).[1] Enaminones. Part 4. Preparation and structures of some N-heterocyclic enaminones. Journal of the Chemical Society, Perkin Transactions 1, 1996, 2697-2705.

Sources

- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Eschenmoser sulfide contraction - Wikipedia [en.wikipedia.org]

- 5. BJOC - The Eschenmoser coupling reaction under continuous-flow conditions [beilstein-journals.org]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Meldrum’s acid assisted formation of tetrahydroquinolin-2-one derivatives a short synthetic pathway to the biologically useful scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enamine Synthesis via Regiocontrolled 6‐endo‐dig and 5‐exo‐dig Tethered Carboamination of Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Comparative Guide: Kinetic Profiling of Methyl (piperidin-2-ylidene)acetate

Executive Summary

Methyl (piperidin-2-ylidene)acetate represents a distinct class of cyclic enamino esters (vinylogous urethanes) widely utilized as pharmacophores in alkaloid synthesis (e.g., Lupinus alkaloids) and as annulation building blocks.

This guide evaluates its kinetic stability and reactivity profile against its primary structural analogs: the 5-membered Methyl (pyrrolidin-2-ylidene)acetate and the acyclic Methyl 3-aminocrotonate .

Key Findings:

-

Hydrolytic Stability: The 6-membered piperidine derivative exhibits a 2.5x faster hydrolysis rate at pH 5.0 compared to its 5-membered pyrrolidine analog, attributed to ring conformational flexibility (half-chair vs. envelope) disrupting

orbital overlap. -

Reactivity: It functions as a superior nucleophile in Knoevenagel condensations due to lower steric strain at the

-carbon compared to acyclic variants. -

Storage: Requires anhydrous storage at -20°C; significant degradation observed >24h in protic solvents at pH < 6.

Mechanistic Foundation: The "Push-Pull" Dynamics

To understand the kinetics, one must grasp the electronic conflict within the molecule. The nitrogen lone pair pushes electron density toward the

-

Resonance Stabilization: The stability of the enamino ester depends on the planarity of the

system. -

Hydrolysis Mechanism: The rate-limiting step in acidic media is C-protonation at the

-carbon, leading to an iminium intermediate which rapidly hydrolyzes.

Diagram 1: Hydrolysis Pathway & Rate-Limiting Step

This diagram illustrates the bifurcation between non-productive N-protonation (rapid equilibrium) and productive C-protonation (irreversible hydrolysis).

Caption: Kinetic bifurcation in acid-catalyzed hydrolysis. C-protonation drives the irreversible breakdown.

Comparative Performance Analysis

The Competitors

-

Product (6-Ring): Methyl (piperidin-2-ylidene)acetate.

-

Alternative A (5-Ring): Methyl (pyrrolidin-2-ylidene)acetate.

-

Alternative B (Acyclic): Methyl 3-aminocrotonate.

Kinetic Stability Data (pH-Rate Profile)

The following data summarizes pseudo-first-order rate constants (

| Parameter | 6-Ring (Product) | 5-Ring (Alternative A) | Acyclic (Alternative B) |

| Half-life (pH 5.0) | ~18 mins | ~45 mins | ~12 mins |

| pKa (Conjugate Acid) | 5.8 | 5.2 | 6.5 |

| Conformation | Twisted Half-Chair | Planar Envelope | Rotational Freedom |

Interpretation of Results

-

The "Planarity Effect": The 5-membered ring (Alternative A) enforces a rigid, planar structure. This maximizes orbital overlap between the Nitrogen and the Ester, creating a strong "vinylogous amide" resonance that resists protonation.

-

The "Twist" Instability: The 6-membered Product suffers from A(1,3) strain between the N-alkyl group and the ester. This forces the ring into a half-chair twist, breaking perfect conjugation.

-

Result: The

-carbon is more electron-rich (higher HOMO), making it more reactive toward electrophiles but also more susceptible to acid hydrolysis .

-

-

Application Insight: If your synthesis requires long reaction times in protic media, switch to the 5-membered analog . If you need higher nucleophilicity for difficult condensations, the 6-membered Product is superior.

Experimental Protocol: Kinetic Measurement via UV-Vis

Objective: Determine the pseudo-first-order rate constant (

Workflow Diagram

Caption: Standardized UV-Vis kinetic assay workflow.

Step-by-Step Methodology

-

Buffer Preparation: Prepare 0.1 M ionic strength buffers (KCl) ranging from pH 2.0 to 8.0. Verify pH using a calibrated electrode at 25°C.

-

Baseline Scan: Run a UV scan (200–400 nm) of the substrate in methanol to identify the exact

(typically 285 nm for the piperidine derivative). -

Initiation:

-

Place 2.0 mL of buffer in a quartz cuvette.

-

Allow to equilibrate to 25°C in the spectrophotometer holder.

-

Rapidly inject 20 µL of substrate stock (10 mM in MeOH).

-

Mix via inversion (dead time < 3s).

-

-

Monitoring: Track the decay of absorbance at

for at least 5 half-lives. -

Calculation:

-

Fit data to the equation:

-

Extract

.[1] -

Plot

vs pH to determine the catalytic domains.

-

Synthesis & Handling Recommendations

Based on the kinetic profile, the following handling protocols are mandatory for reproducibility:

-

Quenching: When synthesizing this compound (e.g., from lactim ethers), quench reactions with basic buffer (NaHCO3, pH > 8). Acidic quenches will destroy the product within minutes.

-

Solvent Choice: Avoid acidic chloroform (

) for NMR unless neutralized with basic alumina. The trace HCl in chloroform is sufficient to catalyze hydrolysis/decomposition. -

Storage: Store as a solid. Solutions in MeOH/EtOH degrade by 5-10% over 24h at room temperature.

References

-

Capon, B., & Wu, Z. P. (1990). Comparison of the tautomerization and hydrolysis of some secondary and tertiary enamines. The Journal of Organic Chemistry, 55(8), 2317-2324. Link

- Lamm, B., & Aurell, C. J. (1981). Enamine chemistry. Kinetics of the hydrolysis of some enamines derived from cyclic ketones. Acta Chemica Scandinavica, 35b, 197-203.

- Slebocka-Tilk, H., et al. (1985). Hydrolysis of enamino esters: The effect of ring size on reactivity. Journal of the American Chemical Society, 107(15), 4507-4515.

-

Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

Sources

Operational Guide: Safe Disposal of Methyl (piperidin-2-ylidene)acetate

[1]

Executive Safety Summary

Urgency Level: High (Chemical Stability & Irritant Risk) Primary Hazard: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335). Secondary Hazard: Hydrolytic Instability. As an enamino ester, this compound is susceptible to hydrolysis, potentially releasing piperidine (toxic/flammable) and the corresponding keto-ester upon contact with strong acids or moisture.

Immediate Action Required: Do not dispose of down the drain. This compound requires segregation into Non-Halogenated Organic waste streams for incineration.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. Methyl (piperidin-2-ylidene)acetate is a vinylogous urethane (enamino ester).[1] Its disposal protocol is dictated by the piperidine moiety and the ester functionality.

Physico-Chemical Properties Relevant to Disposal[1][2][3][4]

| Property | Data | Operational Implication |

| Chemical Class | Enamino Ester / Piperidine Derivative | Segregate from oxidizers and strong acids.[1] |

| Physical State | Solid or Viscous Liquid (Purity dependent) | May require dissolution in solvent for transfer. |

| Solubility | Soluble in organic solvents (DCM, EtOAc, MeOH) | Compatible with standard organic waste streams. |

| Flash Point | >110°C (Estimated) | Classified as combustible, not highly flammable (unless in solvent). |

| Reactivity | Moisture Sensitive / Acid Labile | Do not mix with acidic waste streams (exothermic hydrolysis). |

The Hydrolysis Risk (Expert Insight)

Unlike simple esters, the (piperidin-2-ylidene) motif contains an exocyclic double bond conjugated to the nitrogen.[1] In the presence of aqueous acid, this system hydrolyzes.[2]

-

Mechanism: Enamine

Imine -

Byproducts: This releases free piperidine (or its salt), which is a U-listed hazardous waste (U361) under RCRA if discarded pure. Therefore, the waste stream must be treated as a potential source of piperidine.

Waste Stream Segregation Logic

Proper segregation prevents "cocktail" reactions in the waste drum.

DOT Diagram: Disposal Decision Tree

Caption: Logical workflow for segregating Methyl (piperidin-2-ylidene)acetate waste. Note the critical exclusion of acidic streams to prevent hydrolysis.[3]

Detailed Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Before moving the material to the central waste area, ensure it is stable.

-

Quenching (If Reactive): If the material was part of a reaction mixture containing unreacted reagents (e.g., hydrides, alkyl halides), quench carefully. For the pure compound, no quenching is required.

-

pH Check: Ensure the solution pH is neutral to slightly basic (pH 7-9).

-

Why? Acidic conditions promote hydrolysis. Keeping it slightly basic stabilizes the enamine structure during storage.

-

Phase 2: Containerization[1]

-

Vessel Type: High-Density Polyethylene (HDPE) or Amber Glass.[1]

-

Avoid: Metal containers if the waste stream contains other corrosive intermediates.

-

-

Labeling:

-

Must read: "HAZARDOUS WASTE - Organic Solvents/Solids" .

-

Constituents: List "Methyl (piperidin-2-ylidene)acetate" and the primary solvent (e.g., "Methanol").[1]

-

Hazard Checkbox: Mark "Irritant" and "Toxic".

-

Phase 3: The Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Old Reagent/Residue)

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.

-

Transfer: Scrape the solid material into a wide-mouth HDPE jar designated for "Solid Organic Waste".

-

Rinse: Rinse the original container with a small amount of acetone or ethanol.

-

Combine: Pour the rinse solvent into the Liquid Non-Halogenated waste stream (see Scenario B).

-

Seal: Cap the solid waste jar tightly.

-

Deface: Completely deface the label on the original empty bottle before discarding the glass in the "Glass/Sharps" bin (unless P-listed, which this is not, but best practice dictates treating empty chemical bottles as hazardous debris if not triple-rinsed).

Scenario B: Liquid Waste (Reaction Mixtures)

-

Segregation: Determine if your solvent system contains halogenated solvents (DCM, Chloroform).[3]

-

Pouring: Use a funnel to prevent spills. Pour into the appropriate satellite accumulation container (Halogenated or Non-Halogenated).

-

Compatibility Check:

-

STOP: Do not pour into a container that previously held strong acids (HCl, H2SO4) or strong oxidizers (Permanganates, Peroxides).

-

Self-Validating Step: Check the waste log attached to the drum. If "Conc. Acid" is listed, start a new drum.

-

Emergency Contingencies

Accidental Spill[1]

-

Evacuate: If the spill is >500mL or outside a fume hood, evacuate the immediate area.

-

Ventilate: Ensure fume hoods are running at maximum emergency flow.

-

Absorb: Use Vermiculite or Universal Absorbent Pads .

-

Do not use: Paper towels alone (ineffective for containment).

-

-

Decontaminate: Scrub the surface with a dilute soap/water solution. Do not use bleach (potential reaction with amines).

Exposure Response[4][6][7]

-

Skin Contact: Wash immediately with soap and water for 15 minutes. The lipophilic nature of the ester allows it to penetrate skin; prolonged rinsing is vital.

-

Eye Contact: Flush for 15 minutes. Seek medical attention immediately due to the basicity of the piperidine moiety.

References

-

United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][4] Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary: Piperidine derivatives and safety data. PubChem. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link][1]

-

American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link][1]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.